molecular formula C8H13ClO B14694313 2-Propylpent-2-enoyl chloride CAS No. 33786-48-0

2-Propylpent-2-enoyl chloride

Cat. No.: B14694313
CAS No.: 33786-48-0
M. Wt: 160.64 g/mol
InChI Key: BVPDSBPYJMUZSF-UHFFFAOYSA-N
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Description

2-Propylpent-2-enoyl chloride is an organic compound with the molecular formula C8H13ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylpent-2-enoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-propylpent-2-enoic acid using reagents such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propylpent-2-enoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-propylpent-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Oxalyl Chloride (COCl)2: Another chlorinating agent used in the synthesis of acyl chlorides.

    Amines and Alcohols: React with this compound to form amides and esters under mild conditions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Propylpent-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-propylpent-2-enoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile, resulting in the formation of new chemical bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Acryloyl Chloride: Similar in structure but with a different alkyl group.

    Propionyl Chloride: Another acyl chloride with a shorter carbon chain.

    Butyryl Chloride: Similar acyl chloride with a different alkyl group.

Uniqueness

2-Propylpent-2-enoyl chloride is unique due to its specific alkyl chain, which imparts distinct reactivity and properties compared to other acyl chlorides. Its structure allows for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

33786-48-0

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

2-propylpent-2-enoyl chloride

InChI

InChI=1S/C8H13ClO/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3

InChI Key

BVPDSBPYJMUZSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC)C(=O)Cl

Origin of Product

United States

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